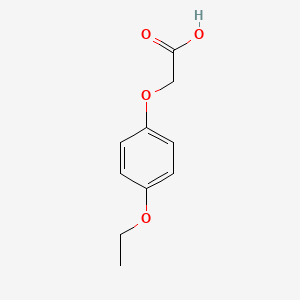

4-Ethoxyphenoxyacetic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-ethoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVKLONIKJVUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201397 | |

| Record name | 4-Ethoxyphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-91-3 | |

| Record name | 2-(4-Ethoxyphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5327-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxyphenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5327-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxyphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxyphenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYD776SC2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies

Derivatization Strategies and Analogue Synthesis

Esterification and Amidation Reactions

The carboxylic acid group of 4-ethoxyphenoxyacetic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are crucial for creating compounds with altered solubility, stability, and biological activity profiles.

Esterification:

Esterification of this compound is typically achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. organic-chemistry.org The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. organic-chemistry.orgsmolecule.com The general reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. organic-chemistry.org

The dicyclohexylcarbodiimide (B1669883) (DCC)/4-dialkylaminopyridine method is another effective approach for esterification under mild conditions, particularly for sterically hindered alcohols. orgsyn.org This method avoids the need for strong acids. orgsyn.org The yield of these reactions can be influenced by the steric hindrance of the alcohol and the electronic properties of the carboxylic acid. orgsyn.org For instance, the synthesis of various esters from related phenoxyacetic acids demonstrates the versatility of these methods.

Amidation:

Amidation involves the reaction of this compound with a primary or secondary amine to form an amide bond. This is a cornerstone of medicinal chemistry for building complex molecules. rsc.org Direct reaction between the carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid is typically "activated" first. fishersci.co.uk

Common methods for activation include converting the carboxylic acid to a more reactive derivative like an acyl chloride or using coupling reagents. The Schotten-Baumann reaction, for example, involves the acylation of an amine with an acyl chloride in the presence of a base. fishersci.co.uk A wide array of peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole), can also facilitate amide bond formation under mild conditions. nih.gov Lewis acid catalysts, including those based on boron, have also been employed for the direct amidation of amino acids, a process that can be relevant for creating more complex derivatives of this compound. nih.gov The synthesis of N-substituted amides is a well-established field with numerous catalytic and non-catalytic methods available. uantwerpen.beresearchgate.netscielo.brresearchgate.net

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | General Yields | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | This compound, Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄) | 4-Ethoxyphenoxyacetate Ester | Moderate to High | organic-chemistry.org |

| DCC/DMAP Esterification | This compound, Alcohol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | 4-Ethoxyphenoxyacetate Ester | Good to Excellent | orgsyn.org |

| Amidation (via Acyl Chloride) | 4-Ethoxyphenoxyacetyl chloride, Primary/Secondary Amine | Base (e.g., Triethylamine) | N-Substituted 4-Ethoxyphenoxyacetamide | High | fishersci.co.ukhud.ac.uk |

| Amidation (with Coupling Reagents) | This compound, Amine | HATU, HOBt, or other coupling agents | N-Substituted 4-Ethoxyphenoxyacetamide | Good to Excellent | nih.gov |

| Lewis Acid Catalyzed Amidation | This compound, Amine | B(OCH₂CF₃)₃ or Ti(OiPr)₄ | N-Substituted 4-Ethoxyphenoxyacetamide | Moderate to Good | nih.gov |

Introduction of Additional Functional Groups

To further diversify the chemical space around this compound, additional functional groups can be introduced onto the aromatic ring. Standard electrophilic aromatic substitution reactions such as halogenation and nitration are common strategies.

Halogenation:

Halogenation, the introduction of halogen atoms (e.g., chlorine, bromine) onto the benzene (B151609) ring, can significantly alter the electronic and lipophilic properties of the molecule. For phenolic compounds, halogenation can occur under relatively mild conditions. For example, the reaction of ketones and aldehydes with halogens at the alpha position can be catalyzed by acids or bases. chemistrysteps.com While this applies to the acetic acid moiety, halogenation of the aromatic ring is also a key modification. In related structures, nitration has been followed by the introduction of halogens. For example, 3-chloro-4-(3-ethoxyphenoxy)-5-fluorobenzotrifluoride has been synthesized through nitration followed by other transformations. epo.org

Nitration:

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. This reaction is a fundamental electrophilic aromatic substitution. The nitro group is strongly electron-withdrawing and can serve as a precursor for the synthesis of an amino group via reduction. For instance, 4-methoxyphenol (B1676288) can be nitrated to form 4-methoxy-2-nitrophenol. rsc.org Similarly, related phenoxy compounds have undergone nitration; for example, 3-chloro-4-(3-ethoxyphenoxy)-5-fluorobenzotrifluoride was nitrated using sodium nitrite (B80452) and trifluoroacetic acid. epo.org These examples suggest that this compound can likely be nitrated, with the position of substitution directed by the activating ethoxy group.

Table 2: Potential Functional Group Introduction Reactions

| Reaction | Typical Reagents | Functional Group Introduced | Potential Impact on Molecule | Reference Example |

|---|---|---|---|---|

| Halogenation | Cl₂, Br₂, I₂ with a Lewis acid or under acidic/basic conditions | -Cl, -Br, -I | Alters electronic properties and lipophilicity | chemistrysteps.comepo.org |

| Nitration | HNO₃, H₂SO₄ or NaNO₂, Trifluoroacetic acid | -NO₂ | Strongly electron-withdrawing; precursor to amino group | epo.orgrsc.orggoogle.com |

Stereoselective Synthesis of Analogues

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound analogues can be critical, as different stereoisomers of a chiral molecule often exhibit distinct biological activities. Asymmetric synthesis aims to produce a single desired stereoisomer in high enantiomeric excess. du.ac.in

Several strategies can be employed for the stereoselective synthesis of chiral analogues:

Use of Chiral Auxiliaries: An achiral substrate can be temporarily attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. du.ac.inyork.ac.uk The auxiliary is then removed to yield the enantiomerically enriched product. The Evans aldol (B89426) reaction is a classic example of this approach. york.ac.uk

Use of Chiral Reagents: A chiral reagent can be used in stoichiometric amounts to convert a prochiral substrate into a chiral product with a preference for one enantiomer. york.ac.uk

Use of Chiral Catalysts: A small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. york.ac.uk This is a highly efficient and atom-economical approach. Examples include catalytic enantioselective reductions of ketones and asymmetric hydrogenations. york.ac.ukorganic-chemistry.org

For creating chiral analogues of this compound, one could envision introducing a chiral center in the acetic acid side chain. For instance, phase-transfer catalysis using chiral quaternary ammonium salts has been successfully used in the asymmetric alkylation of glycinate (B8599266) Schiff bases to produce β-branched α-amino acids stereoselectively. organic-chemistry.org This methodology could potentially be adapted to synthesize chiral analogues of this compound. The stereoselective synthesis of various α-amino acid derivatives has been achieved through methods like photoredox catalysis, highlighting the diverse tools available for creating chiral molecules. smolecule.com

Table 3: Strategies for Stereoselective Synthesis of Analogues

| Strategy | Description | Example Application | Key Advantage | Reference |

|---|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Evans's alkylation for creating chiral centers. | Often provides high diastereoselectivity. | du.ac.inyork.ac.uk |

| Chiral Reagents | A stoichiometric amount of a chiral reagent is used to induce asymmetry. | Asymmetric hydroboration. | Conceptually straightforward. | york.ac.uk |

| Chiral Catalysis | A catalytic amount of a chiral substance generates a large amount of enantiomerically enriched product. | Asymmetric hydrogenation, Sharpless epoxidation. | Highly efficient and atom-economical. | york.ac.ukorganic-chemistry.org |

| Phase-Transfer Catalysis | A chiral catalyst facilitates reaction between reactants in different phases. | Asymmetric alkylation of glycine (B1666218) derivatives. | Applicable to biphasic systems; can provide high enantioselectivity. | organic-chemistry.orgmdpi.com |

Catalytic Approaches in this compound Synthesis

Catalysis plays a vital role in the efficient and selective synthesis of this compound itself. A common industrial method for preparing phenoxyacetic acids is the Williamson ether synthesis, where a phenoxide is reacted with a chloroacetate (B1199739). The use of a phase-transfer catalyst (PTC) is particularly advantageous for this reaction. wikipedia.org

Phase-transfer catalysis involves a catalyst, often a quaternary ammonium or phosphonium (B103445) salt, that facilitates the transfer of a reactant (like the phenoxide anion) from an aqueous phase to an organic phase where the reaction with the alkylating agent (e.g., chloroacetic acid or its ester) occurs. wikipedia.orgresearchgate.net This method avoids the need for anhydrous solvents and can lead to faster reaction rates and higher yields under milder conditions. wikipedia.org

The general mechanism involves the formation of an ion pair between the lipophilic cation of the PTC and the phenoxide anion. This ion pair is soluble in the organic phase, allowing it to react with the chloroacetate. The catalyst is then regenerated and returns to the aqueous phase to transport more phenoxide anions. mdpi.com

Key catalysts used in phase-transfer catalysis include:

Benzyltriethylammonium chloride

Tetrabutylammonium bromide (TBAB)

Methyltricaprylammonium chloride wikipedia.org

The efficiency of the synthesis can be influenced by the choice of catalyst, solvent system, and reaction temperature.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an important consideration for developing environmentally benign and sustainable processes. The twelve principles of green chemistry provide a framework for this, focusing on aspects like waste prevention, atom economy, use of safer solvents and catalysts, and energy efficiency. smolecule.comresearchgate.net

Key green chemistry approaches applicable to these syntheses include:

Catalysis: Using catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. google.com.pg As discussed, phase-transfer catalysis is a greener approach to the synthesis of this compound.

Safer Solvents: Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives like water or by conducting reactions under solvent-free conditions. google.com.pg

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. nih.govoatext.commdpi.com This technique has been successfully applied to a wide range of organic reactions, including the synthesis of esters and amides. google.comconicet.gov.ar

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or in the solid state, for example using ball milling, can eliminate solvent waste entirely. rsc.orgbeilstein-journals.org This approach has been shown to be effective for various transformations, including the synthesis of esters and amides. nih.govnih.gov

By incorporating these principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally friendly.

Advanced Spectroscopic and Analytical Characterization

Chromatographic Methods for Purity and Quantitative Analysis

Chromatography is a fundamental technique used to separate, identify, and quantify the components of a mixture. etamu.edu For 4-Ethoxyphenoxyacetic acid, various chromatographic methods are employed to assess its purity and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. etamu.edu For the analysis of carboxylic acids like this compound, which are typically non-volatile, a derivatization step is often required to convert the analyte into a more volatile form suitable for GC analysis. nih.gov This process enhances thermal stability and improves chromatographic peak shape.

The sample is first vaporized and injected into the GC, where it travels through a column containing a stationary phase. etamu.edu Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. etamu.edu As the separated components exit the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information. jfda-online.com The resulting mass spectrum serves as a molecular "fingerprint" that can be compared against spectral libraries for positive identification. nih.gov

Table 1: Representative GC/MS Parameters for Analysis of Derivatized Carboxylic Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability by converting the acidic proton to a trimethylsilyl (B98337) group. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column providing good separation for a wide range of organic compounds. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert gas that moves the analyte through the column. rjptonline.org |

| Injector Temperature | 250-280°C | Ensures rapid and complete vaporization of the derivatized sample. nih.gov |

| Oven Temperature Program | Initial 100°C, ramp to 280°C at 10°C/min | Separates compounds based on their differing boiling points and interactions with the column. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, high-energy ionization method that produces reproducible fragmentation patterns for library matching. nih.gov |

| Mass Analyzer | Quadrupole | Filters ions by their mass-to-charge ratio, allowing for the construction of a mass spectrum. etamu.edu |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in liquid mixtures. wikipedia.org It is particularly well-suited for analyzing less volatile compounds like this compound without the need for derivatization. openaccessjournals.com The technique relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase under high pressure. wikipedia.org

Reversed-phase HPLC is the most common mode used for this type of analysis. researchgate.net In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar mixture, typically of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. jrespharm.comphcogres.com The separation is based on the differential partitioning of the analyte between the two phases. wikipedia.org Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. plos.org

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides excellent separation for moderately non-polar compounds based on hydrophobic interactions. phcogres.com |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) | A common solvent system for reversed-phase chromatography. Formic acid is added to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. plos.org |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution varies the composition to optimize separation for more complex samples. phcogres.com |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency and reasonable analysis time. plos.org |

| Column Temperature | 30-40°C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak symmetry. phcogres.com |

| Detection | UV at ~230 nm or 277 nm | The phenoxy group provides strong UV absorbance. A wavelength of 230 nm is often used for phenoxyacetic acids. plos.org |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |

Biomimetic chromatography is an advanced application of HPLC that uses stationary phases designed to mimic biological environments, such as cell membranes or proteins. d-nb.info These techniques are invaluable for predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) early in the drug discovery process. mdpi.com For phenoxyacetic acid derivatives, methods like Immobilized Artificial Membrane (IAM) chromatography and Human Serum Albumin (HSA) chromatography are particularly relevant. mdpi.com

IAM chromatography utilizes a stationary phase with covalently bonded phospholipids, simulating the lipid bilayer of a cell membrane. chromatographyonline.com The retention time on an IAM column can provide insights into a compound's potential to cross biological membranes. chromatographyonline.com HSA columns, which have the human serum albumin protein bonded to the stationary phase, measure the affinity of a compound for this major blood plasma protein, which is a key determinant of drug distribution in the body. mdpi.comchromatographyonline.com Studies on phenoxyacetic acid congeners have used these techniques to model properties influencing biological efficacy. mdpi.com

Table 3: Biomimetic Chromatographic Descriptors for Selected Phenoxyacetic Acid Congeners

| Compound Type | log kw,IAM | log kBMC | Interpretation |

|---|---|---|---|

| Phenoxyacetic acid | 2.21 | 1.11 | These values serve as descriptors of lipophilicity and membrane affinity. The log kw,IAM value relates to partitioning into an artificial membrane, while log kBMC (from Biopartitioning Micellar Chromatography) also models biological partitioning. Higher values generally indicate greater lipophilicity and stronger membrane interaction. mdpi.com |

| 4-Chlorophenoxyacetic acid | 2.53 | 1.29 | |

| 2,4-Dichlorophenoxyacetic acid | 2.86 | 1.52 |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of a compound. They work by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds. aocs.org It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key signals for this compound would include a triplet and a quartet for the ethoxy group, distinct doublets for the aromatic protons on the benzene (B151609) ring, and a singlet for the methylene (B1212753) protons of the acetic acid moiety. The acidic proton of the carboxyl group would also appear as a broad singlet. rsc.org

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl). rsc.org Each unique carbon atom in the this compound structure will produce a distinct signal.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| -O-CH₂-CH₃ (methyl) | ~1.40 | Triplet (t) | ~7.0 Hz |

| -O-CH₂-CH₃ (methylene) | ~4.00 | Quartet (q) | ~7.0 Hz |

| -O-CH₂-COOH | ~4.60 | Singlet (s) | N/A |

| Aromatic Protons | ~6.80-6.90 | Multiplet/Two Doublets | ~9.0 Hz |

| -COOH | >10.0 (variable) | Broad Singlet (br s) | N/A |

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -O-CH₂-C H₃ | ~15.0 |

| -O-C H₂-CH₃ | ~64.0 |

| -O-C H₂-COOH | ~66.0 |

| Aromatic C-H | ~115.0, ~116.0 |

| Aromatic Quaternary C | ~152.0, ~154.0 |

| -C OOH | ~173.0 |

When used for structural elucidation, mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. savemyexams.com In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺·). uni-saarland.de The m/z value of this ion gives the molecular weight of the compound. savemyexams.com

The molecular ion often has excess energy and breaks apart into smaller, charged fragments. uni-saarland.de The pattern of these fragments is reproducible and characteristic of the original molecule's structure. For this compound (MW = 196.20 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 196. Key fragmentation pathways would involve cleavage of the ether bonds and the bonds adjacent to the carbonyl group. libretexts.orgacdlabs.com

Table 6: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure/Loss | Significance |

|---|---|---|

| 196 | [M]⁺· (C₁₀H₁₂O₄)⁺· | Molecular ion peak, confirms the molecular weight. savemyexams.com |

| 151 | [M - COOH]⁺ | Loss of the carboxyl group, a common fragmentation for carboxylic acids. libretexts.org |

| 138 | [M - CH₂COOH]⁺· or [HOC₆H₄OC₂H₅]⁺· | Loss of the carboxymethyl radical, indicating the presence of a 4-ethoxyphenol (B1293792) moiety. |

| 123 | [M - OCH₂COOH]⁺ | Cleavage of the ether bond, loss of the entire oxyacetic acid side chain. |

| 110 | [M - CH₂COOH - C₂H₄]⁺· | Loss of ethene from the m/z 138 fragment, characteristic of ethoxy-substituted aromatics. |

| 45 | [COOH]⁺ | Fragment corresponding to the carboxyl group. acdlabs.com |

UV-Visible Spectroscopy in Mechanistic Studies

UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of molecules and can provide insights into reaction mechanisms. ijprajournal.com Molecules containing π-bonds, such as the aromatic ring in this compound, absorb UV or visible light, which excites electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of various functional groups. masterorganicchemistry.com

For compounds like this compound, which contains a carbonyl group (C=O), a characteristic weak absorbance in the range of 270-300 nm corresponding to an n→π* transition is often observed. masterorganicchemistry.com This technique is not only useful for confirming the presence of such chromophores but also for monitoring reactions. For instance, changes in the UV-Vis spectrum can indicate the transformation of a nucleoside to its corresponding nucleobase, a principle that can be adapted to study reactions involving this compound. nih.gov By monitoring the changes in absorbance at specific wavelengths, researchers can gain kinetic and mechanistic data about the processes the compound undergoes. nih.gov The development of UV/Vis spectroscopy-based assays, sometimes in a high-throughput 96-well plate format, allows for rapid and cost-effective reaction monitoring compared to techniques like HPLC. nih.gov

Advanced Analytical Methods for Trace Analysis

Detecting minute quantities of this compound in various matrices, such as environmental samples, necessitates highly sensitive and selective analytical methods. univie.ac.at While direct spectral analysis can be effective, it may lack the required sensitivity for trace-level detection, especially in complex samples. americanpharmaceuticalreview.com Therefore, advanced analytical strategies often involve a combination of efficient sample preparation and sophisticated instrumentation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the trace analysis of phenoxyacetic acid herbicides and related compounds. mdpi.comdiva-portal.orgresearchgate.net This method offers high selectivity and sensitivity, allowing for the detection of analytes at concentrations in the microgram per liter (µg/L) or even nanogram per liter (ng/L) range. mdpi.comaquaenergyexpo.com Sample preparation is a critical step to remove interferences and pre-concentrate the analyte. Techniques such as solid-phase extraction (SPE) and liquid-liquid microextraction (LLME) are commonly employed. aquaenergyexpo.comresearchgate.net For instance, an emulsification liquid-liquid microextraction (ELLME) method using deep eutectic solvents (DES) has been successfully developed for the determination of phenoxy acid herbicides in water samples. researchgate.net

The choice of analytical technique can also depend on the specific requirements of the analysis. For example, gas chromatography-mass spectrometry (GC-MS) can be used, sometimes after a derivatization step to increase the volatility and thermal stability of the analyte. americanpharmaceuticalreview.comepa.gov The development of multi-residue methods allows for the simultaneous analysis of several compounds, increasing efficiency. diva-portal.org

Below is a table summarizing some advanced analytical methods used for the trace analysis of related phenoxyacetic acids:

| Analytical Technique | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Matrix | Reference |

| UHPLC-MS/MS | Direct Injection | LOD: 0.00008–0.0047 µg·L⁻¹ | Groundwater | mdpi.com |

| HPLC-MS/MS | QuEChERS | LOQ: 0.0500 μg/kg | Cereals | researchgate.net |

| ELLME-DES with HPLC | Emulsification liquid-liquid microextraction | LOD: 0.01–2.5 ng mL−1 | Water | researchgate.net |

| LC/MS/MS | Solid Phase Extraction | LOQ: 0.10 µg/L | Water | epa.gov |

Method Validation and Quality Control

To ensure the reliability and accuracy of analytical data, rigorous method validation and quality control procedures are essential. demarcheiso17025.comeurl-pesticides.eu Method validation establishes documented evidence that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com The key parameters for validation, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH) and SANCO, include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness. demarcheiso17025.comnih.goveuropa.eu

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. europa.eu This is often demonstrated by analyzing blank samples and spiked samples to show no interference at the retention time of the analyte. npra.gov.my

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. nih.gov Mean recoveries are generally expected to be within the 70-120% range. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Quality control (QC) involves the routine use of procedures to monitor the performance of the analytical method. eurl-pesticides.eu This includes the analysis of QC samples, such as blanks, calibration standards, and spiked samples, with each batch of test samples to ensure the continued validity of the results. eurl-pesticides.eu The stability of the analyte in the analytical solutions and extracts should also be investigated during method validation. eurl-pesticides.eu

The following table summarizes typical validation parameters for analytical methods used for phenoxy acids:

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (Correlation Coefficient, r²) | > 0.99 | researchgate.net |

| Accuracy (Recovery) | 70-120% | nih.gov |

| Precision (RSD) | < 15-20% | researchgate.net |

| Specificity | No significant interference at the analyte's retention time | europa.eu |

Biological Activities and Mechanistic Investigations

Antioxidant Activity and Radical Scavenging Mechanisms

Currently, specific studies detailing the antioxidant activity or direct radical scavenging mechanisms of 4-Ethoxyphenoxyacetic acid are not extensively available in the public scientific literature. While methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are standard for evaluating the antioxidant potential of phenolic compounds, data for this compound itself is sparse. tandfonline.commedchemexpress.comwikipedia.orgwmich.edu The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. medchemexpress.com However, without direct experimental evidence, the potential for this compound to participate in such reactions remains speculative.

Antimicrobial and Antibacterial Properties

There is a notable lack of specific data in peer-reviewed literature concerning the antimicrobial and antibacterial properties of this compound. Although various plant-derived compounds and synthetic chemicals, including other phenoxyacetic acid derivatives, have been investigated for their ability to inhibit the growth of bacteria and fungi, dedicated studies on this particular compound are not readily found. psu.eduannualreviews.orgnih.gov For instance, some phenoxyacetic acid derivatives have been noted for their fungicidal traits. psu.edu

Enzyme Inhibition and Modulation Studies

While direct enzyme inhibition data for this compound is limited, several of its derivatives have demonstrated significant and specific enzyme-modulating activities. These findings suggest that the 4-ethoxyphenoxy core structure can be a valuable scaffold for designing potent enzyme inhibitors.

A notable derivative, 5-Amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) , has been identified as a highly potent and selective inhibitor of the Na+/Ca2+ exchanger isoform 3 (NCX3), an enzyme crucial for calcium homeostasis. annualreviews.org In contrast, BED showed negligible effects on the NCX1 and NCX2 isoforms. annualreviews.org Other compounds incorporating a phenoxyphenyl structure have been developed as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes involved in the endocannabinoid system. Furthermore, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which contain a 4-ethoxyphenyl group, were found to have inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase. Historically, phenoxyacetic acid analogs have also been investigated for their potential to inhibit lactic dehydrogenase (LDH).

Table 1: Enzyme Inhibition by Derivatives of this compound

| Derivative Compound | Target Enzyme(s) | Reported IC₅₀ | Reference(s) |

|---|---|---|---|

| 5-Amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide HCl (BED) | NCX isoform 3 (NCX3) | 1.9 nM | annualreviews.org |

| 3-[(4-ethoxyphenoxy)methyl]benzoic acid | Nuclear receptor ROR-alpha (RORα) | 225 nM | psu.edu |

| N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide | Fatty Acid Amide Hydrolase (FAAH) | 0.012 µM | |

| N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide | Monoacylglycerol Lipase (MAGL) | 0.028 µM | |

| A 4-ethoxybenzenesulfonamide (B72852) derivative (Compound 5l) | Acetylcholinesterase (AChE) | 52.63 µM | |

| A 4-ethoxybenzenesulfonamide derivative (Compound 5h) | α-Glucosidase | 57.38 µM |

Interactions with Cellular Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of this compound derivatives with key cellular macromolecules like proteins and nucleic acids has been a significant area of research. These interactions are fundamental to the biological activities observed.

A key finding involves a covalent ligand, EN4 , which incorporates a 2-(4-ethoxyphenoxy)aniline (B2677002) moiety. Research has demonstrated that EN4 directly and covalently modifies a specific cysteine residue (C171) on the MYC oncoprotein. MYC is an intrinsically disordered protein that forms a heterodimer with MAX to bind to DNA and regulate gene transcription. The covalent binding of EN4 to MYC was shown to inhibit the MYC/MAX interaction with its DNA consensus sequence, providing a clear example of interaction with both protein and nucleic acid binding processes.

In another line of research, acylsulfonamide derivatives containing a 4-(4-ethoxyphenoxy)phenyl group were found to bind to the anti-apoptotic proteins Bcl-xL and Mcl-1. These proteins are critical regulators of apoptosis, and their inhibition is a key strategy in cancer therapy. The binding affinity of these compounds was shown to be in the nanomolar range, indicating a potent interaction.

Modulation of Cellular Signaling Pathways

Consistent with their ability to interact with key cellular proteins, derivatives of this compound have been shown to modulate critical cellular signaling pathways.

The covalent MYC inhibitor EN4 , which features a 2-(4-ethoxyphenoxy) group, effectively inhibits MYC's transcriptional activity. This leads to the downregulation of known MYC transcriptional targets, such as the cell cycle regulators CDK2 and CDC25A, thereby impairing cell proliferation. This demonstrates a direct modulation of the MYC signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Furthermore, the selective NCX3 inhibitor BED directly modulates cellular calcium signaling. annualreviews.org By inhibiting the primary mechanism of calcium extrusion in certain neuronal cells, BED leads to a dysregulation of intracellular calcium ([Ca2+]i), which can exacerbate cellular damage under conditions of oxygen and glucose deprivation. annualreviews.org While broad signaling pathways like MAPK and NF-κB are common targets for bioactive molecules, direct evidence linking this compound or its close derivatives to these specific pathways is still emerging.

Interaction with Specific Protein Targets

Research has successfully identified specific protein targets for several derivatives of this compound. This specificity is crucial for understanding their mechanisms of action and for their potential development as therapeutic agents.

The most defined interactions are for derivatives containing the 4-ethoxyphenoxy scaffold, which have been shown to bind to a range of proteins implicated in cancer and neurobiology. The targets identified include transcription factors, enzymes involved in ion transport, and regulators of apoptosis.

Table 2: Identified Protein Targets for Derivatives of this compound

| Protein Target | Derivative/Scaffold | Biological Context | Reference(s) |

|---|---|---|---|

| Na+/Ca2+ Exchanger 3 (NCX3) | 5-Amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide HCl (BED) | Ion transport, Calcium homeostasis, Cerebral ischemia | annualreviews.org |

| MYC Oncoprotein | Covalent ligand EN4 with a 2-(4-ethoxyphenoxy)aniline moiety | Transcription regulation, Cancer | |

| Bcl-xL | Acylsulfonamides with a 4-(4-ethoxyphenoxy)phenyl moiety | Apoptosis regulation, Cancer | |

| Mcl-1 | Acylsulfonamides with a 4-(4-ethoxyphenoxy)phenyl moiety | Apoptosis regulation, Cancer | |

| Nuclear receptor ROR-alpha (RORα) | 3-[(4-ethoxyphenoxy)methyl]benzoic acid | Nuclear receptor signaling | psu.edu |

| Steroidogenic factor 1 (SF-1) | 3-[(4-ethoxyphenoxy)methyl]benzoic acid | Nuclear receptor signaling | psu.edu |

| Transcription factor p65 (NF-κB) | 3-[(4-ethoxyphenoxy)methyl]benzoic acid | Inflammation, Cell survival signaling | psu.edu |

| Heat shock factor protein 1 (HSF1) | 3-[(4-ethoxyphenoxy)methyl]benzoic acid | Cellular stress response | psu.edu |

| M17 leucyl aminopeptidase | 3-[(4-ethoxyphenoxy)methyl]benzoic acid | Peptide metabolism | psu.edu |

| Fatty Acid Amide Hydrolase (FAAH) | (4-Phenoxyphenyl)tetrazolecarboxamides | Endocannabinoid signaling | |

| Monoacylglycerol Lipase (MAGL) | (4-Phenoxyphenyl)tetrazolecarboxamides | Endocannabinoid signaling |

Neurobiological Activity and CNS Modulation

The neurobiological activity of this compound derivatives has been demonstrated, particularly in the context of central nervous system (CNS) injury. The potent and selective NCX3 inhibitor, 5-Amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) , has been a key compound in these investigations. annualreviews.org

Potential in Targeted Therapies

The exploration of this compound and its derivatives has revealed potential applications in the realm of targeted therapies, particularly in cancer research. While direct studies on this compound as a targeted therapy are limited, its structural motifs are present in molecules investigated for specific anticancer activities.

Derivatives of this compound have been synthesized and evaluated as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis and a target in cancer therapy. In one study, a series of 4-phenoxyphenyl isoxazoles were developed, with some compounds incorporating a 4-ethoxyphenoxy moiety. One such derivative, compound 6l , demonstrated potent cytotoxicity against A549, HepG2, and MDA-MB-231 cancer cell lines. nih.gov Mechanistic studies indicated that these compounds could decrease intracellular malonyl-CoA levels, arrest the cell cycle at the G0/G1 phase, and induce apoptosis in MDA-MB-231 cells. nih.gov

Furthermore, the core structure of this compound is found in more complex molecules designed to interact with specific biological targets. For instance, a derivative named 5-Amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) has been identified as a potent and selective inhibitor of the Na+/Ca2+ exchanger isoform 3 (NCX3). researchgate.netacs.org While this particular study showed that BED worsened anoxic injury in neuronal models, its high potency and selectivity for a specific protein isoform highlight the potential for designing targeted therapies based on the 4-ethoxyphenoxy scaffold. researchgate.netacs.org The ability to selectively target protein isoforms is a key aspect of modern targeted therapy, aiming to maximize efficacy while minimizing off-target effects. nih.gov

The concept of targeted therapy also involves enhancing the immune system's ability to fight cancer. nih.gov While direct evidence for this compound is not available, the development of derivatives that can modulate specific cellular pathways, such as the ACC pathway, aligns with the broader goals of targeted cancer treatment. nih.govnih.gov

Table 1: Investigated Derivatives of this compound in Targeted Therapy Research

| Derivative Name | Target/Mechanism | Investigated For | Key Findings |

| Compound 6l (a 4-phenoxyphenyl isoxazole (B147169) derivative) | Acetyl-CoA carboxylase (ACC) inhibition | Anticancer activity | Potent cytotoxicity against various cancer cell lines; induced cell cycle arrest and apoptosis. nih.gov |

| 5-Amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) | Na+/Ca2+ exchanger isoform 3 (NCX3) inhibition | Neurological research | Potent and selective inhibitor of NCX3. researchgate.netacs.org |

Impact on Physiological Systems and Processes

The this compound scaffold is a component of compounds that can significantly impact various physiological systems, most notably the nervous system. The derivative 5-Amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) has been extensively studied for its effects on Ca2+ homeostasis, a critical process in neuronal function and survival. researchgate.netacs.org

BED acts as a potent inhibitor of the Na+/Ca2+ exchanger isoform 3 (NCX3), a protein involved in regulating intracellular calcium levels. researchgate.net Research has shown that in models of cerebral ischemia (stroke), the inhibition of NCX3 by BED can be detrimental, worsening the damage induced by oxygen and glucose deprivation in cortical neurons and organotypic hippocampal cultures. researchgate.netacs.org This suggests that NCX3 plays a neuroprotective role during ischemic events and that its inhibition by BED exacerbates neuronal injury. researchgate.net These findings underscore the importance of the 4-ethoxyphenoxy structure in designing molecules that can modulate critical physiological processes like ion exchange and calcium signaling in the brain.

In addition to the nervous system, derivatives of this compound have been investigated for their effects on metabolic pathways. As mentioned previously, certain derivatives are potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov By inhibiting ACC, these compounds can decrease the levels of malonyl-CoA, a crucial building block for fatty acids. nih.gov This has implications for diseases characterized by aberrant lipid metabolism, including certain cancers.

The impact of these compounds on physiological systems is summarized in the table below.

Table 2: Impact of this compound Derivatives on Physiological Systems

| Derivative | Physiological System | Process Affected | Outcome of Modulation |

| 5-Amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) | Nervous System | Ca2+ Homeostasis via NCX3 | Inhibition worsened ischemic brain damage. researchgate.netacs.org |

| 4-phenoxyphenyl isoxazole derivatives | Metabolic System | Fatty Acid Synthesis via ACC | Inhibition led to decreased malonyl-CoA levels and anticancer effects. nih.gov |

Immunomodulatory Effects

The direct immunomodulatory effects of this compound have not been extensively documented in publicly available research. However, research into related structures and broader chemical classes provides some context. The term "immunomodulatory" refers to the ability of a substance to modify the functioning of the immune system, which can involve either enhancing or suppressing immune responses. mdpi.com

Some derivatives of phenoxyacetic acids, the parent class of this compound, have been explored for their biological activities, which can sometimes include interactions with the immune system. For instance, research on a related compound, N‐butyl‐2–(4-ethoxyphenoxy), has touched upon its potential neuroprotective and immunomodulatory effects during neuroinflammation, although detailed mechanisms were not specified. unina.it

The gut microbiota is known to play a crucial role in modulating the immune system, and various compounds can exert their effects by influencing this microbial community. mdpi.com While no direct studies link this compound to gut microbiota modulation, this remains a potential, though unexplored, avenue for immunomodulatory activity.

It is important to note that the immunomodulatory properties of a compound can be complex and context-dependent. They can be influenced by the specific chemical structure, the biological system being studied, and the presence of other stimuli. mdpi.com Future research may elucidate whether this compound or its close derivatives possess any clinically relevant immunomodulatory properties.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Ethoxyphenoxyacetic acid and its analogs, docking simulations are often employed to understand their interaction with target proteins, such as auxin-binding proteins, which are crucial for their herbicidal activity.

Research in this area has focused on docking phenoxyacetic acid derivatives into the active sites of target receptors to predict their binding affinities. For instance, studies have shown that the orientation and conformation of these molecules within the binding pocket are critical for their biological function. The ethoxy group at the 4-position of the phenoxy ring of this compound plays a significant role in these interactions, influencing the compound's binding energy and specificity.

| Parameter | Description | Typical Finding for Phenoxyacetic Acids |

| Binding Energy | The measure of the strength of the interaction between the ligand (this compound) and its target protein. | Lower binding energies (more negative values) indicate a more stable complex and potentially higher biological activity. |

| Key Interactions | Specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. | The carboxyl group of the acetic acid moiety is often involved in crucial hydrogen bonding with amino acid residues in the receptor's active site. |

| Conformation | The spatial arrangement of the atoms of the molecule within the binding site. | The planarity of the phenoxy ring and the orientation of the ethoxy group are determining factors for a successful binding event. |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are used to study the stability of the ligand-protein complex formed by this compound and its target receptor.

By simulating the molecular motions of the complex, researchers can assess the stability of the interactions predicted by molecular docking. MD simulations can reveal how water molecules mediate interactions, how the ligand adjusts its conformation within the binding site, and how the protein itself may change shape upon ligand binding. These dynamic insights are crucial for a more accurate understanding of the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR studies are prevalent for phenoxyacetic acid derivatives, including this compound, to predict their herbicidal or plant growth-regulating properties.

The development of a QSAR model involves creating a mathematical equation that correlates the molecular descriptors of compounds with their observed biological activities. For a series of phenoxyacetic acids, this involves synthesizing and testing the compounds, calculating their descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the model.

Validation is a critical step to ensure the model is robust and predictive. This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not used in the model's development.

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. The selection of appropriate descriptors is paramount for a successful QSAR model. For this compound and its analogs, these descriptors can be categorized as:

Electronic Descriptors: Such as atomic charges and dipole moments, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the molecule's hydrophobicity.

Topological Descriptors: Which are numerical representations of the molecular structure.

| Descriptor Type | Example | Relevance for this compound |

| Electronic | Hammett constant (σ) | Describes the electron-donating or -withdrawing nature of the ethoxy group. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the ethoxy substituent and its potential for steric interactions. |

| Hydrophobic | LogP | Influences the compound's ability to cross biological membranes to reach its target site. |

| Topological | Connectivity Indices | Quantify the branching and connectivity of the molecular structure. |

The applicability domain (AD) of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. It is essential to determine the AD to ensure that the model is not used to make predictions for compounds that are too different from those used in the training set. Various methods, such as those based on the range of molecular descriptors or leverage values, are used to define the AD. For a QSAR model developed for phenoxyacetic acids, the AD would be defined by the range of electronic, steric, and hydrophobic properties of the training set compounds. Any new compound, like a novel phenoxyacetic acid derivative, must fall within this domain for its predicted activity to be considered reliable.

Fragment-Based QSAR (FB-QSAR) and Pharmacophore-Similarity-Based QSAR (PS-QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational statistical methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. derpharmachemica.com These techniques are instrumental in designing new molecules for therapeutic purposes by understanding the structural basis for their affinity and activity. derpharmachemica.com

Pharmacophore-Similarity-Based QSAR (PS-QSAR) is a three-dimensional (3D-QSAR) method that relies on the concept of a pharmacophore—the spatial arrangement of essential features that a molecule must possess to interact with a specific biological target. nih.gov In this method, 3D QSAR models are generated using atom-based partial least squares (PLS) regression. nih.gov A grid is defined around aligned training set molecules, and this space is divided into cubes where the contribution of different chemical features to the activity is calculated. nih.gov These models are then used to screen compound libraries and predict the activity of new molecules that match the pharmacophore hypothesis. nih.gov The reliability of the prediction often correlates with the chemical similarity between the query compound and the compounds used to build the model. nih.gov

| QSAR Method | Core Principle | Key Advantages | Application to Phenoxyacetic Acid Derivatives |

|---|---|---|---|

| Fragment-Based QSAR (FB-QSAR) | Correlates molecular fragments and their properties with biological activity. nih.gov | Simple, fast, robust; does not require 3D alignment. nih.gov | Identifies key substructures within the phenoxyacetic acid scaffold that influence biological efficacy. mdpi.comnih.gov |

| Pharmacophore-Similarity-Based QSAR (PS-QSAR) | Uses the 3D spatial arrangement of chemical features (pharmacophore) to predict activity. nih.gov | Provides 3D insights into ligand-receptor interactions; useful for virtual screening. nih.gov | Models the necessary steric and electronic features for activity, guiding the design of new derivatives. derpharmachemica.com |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum chemical computation method used to investigate the molecular geometry, vibrational spectra, and electronic properties of molecules. researchgate.netmdpi.com For phenoxyacetic acid and its derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine the optimized molecular structure and predict various electronic characteristics. researchgate.netmdpi.comnih.gov

These calculations provide valuable insights into the fundamental aspects of the molecule's behavior. Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. researchgate.net A larger energy gap suggests higher stability and lower reactivity. researchgate.net

Another important property is the Molecular Electrostatic Potential (MEP), which is mapped over the electron density to provide information about the size, shape, and charge distribution. researchgate.net The MEP helps identify regions of the molecule that are rich or poor in electrons, indicating likely sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. researchgate.netresearchgate.net Other calculated properties include the total static dipole moment, mean polarizability, and the anisotropy of polarizability, which describe the molecule's response to an external electric field. researchgate.net

| Electronic Property | Significance | Typical Calculation Method |

|---|---|---|

| HOMO Energy | Represents the ability to donate an electron; related to ionization potential. nih.gov | DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.netmdpi.com |

| LUMO Energy | Represents the ability to accept an electron; related to electron affinity. nih.gov | DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.netmdpi.com |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and bioactivity. researchgate.net A smaller gap implies higher reactivity. | DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.netmdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for molecular interactions. researchgate.net | Calculated from DFT electron density. researchgate.net |

| Dipole Moment (μ) | Measures the overall polarity of the molecule. researchgate.net | DFT (e.g., B3PW91/6-311+G(d,p)) researchgate.net |

| Polarizability (α) | Describes the molecule's ability to form an induced dipole in an electric field. researchgate.net | DFT (e.g., B3PW91/6-311+G(d,p)) researchgate.net |

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In the early stages of drug discovery and development, in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial. acs.org This computational screening plays a significant role in reducing the time, cost, and high attrition rates of drug candidates by identifying potential liabilities before extensive experimental testing. acs.orgspringernature.com

Various computational models and software tools are available to predict a wide range of ADMET-related properties. springernature.com These predictions are often based on a compound's physicochemical properties and structural features. For a compound like this compound, a typical in silico ADMET profile would evaluate its drug-likeness based on established guidelines such as Lipinski's Rule of Five. nih.gov

Key predicted properties include:

Absorption: Caco-2 cell permeability is a widely used indicator of intestinal absorption. acs.org Water solubility is also essential for absorption and bioavailability. researchgate.net

Distribution: Plasma Protein Binding (PPB) is assessed to determine how much of the compound will be freely available in the bloodstream to exert its effect. researchgate.net

Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is a critical prediction, as inhibition can lead to adverse drug-drug interactions. nih.gov

Toxicity: Predictions for Ames mutagenicity (potential to cause genetic mutations), carcinogenicity, and inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel are vital for safety assessment. nih.gov hERG inhibition is a major concern as it can lead to cardiac arrhythmia. acs.org

| Category | ADMET Property | Significance |

|---|---|---|

| Absorption | Caco-2 Permeability | Predicts intestinal absorption and bioavailability. acs.org |

| Water Solubility (LogS) | Affects absorption and formulation possibilities. researchgate.net | |

| Distribution | Plasma Protein Binding (PPB) | Determines the fraction of free compound available for biological activity. researchgate.net |

| Metabolism | CYP450 Enzyme Inhibition | Indicates potential for drug-drug interactions. nih.gov |

| Toxicity | Ames Mutagenicity | Screens for potential to be a mutagen. nih.gov |

| hERG Inhibition | Assesses risk of cardiotoxicity. acs.orgnih.gov |

Environmental Fate and Ecotoxicological Studies

Degradation Pathways in Environmental Compartments

The persistence of a chemical in the environment is largely determined by its susceptibility to various degradation processes. These can be broadly categorized into abiotic (photodegradation) and biotic (microbial metabolism) pathways.

Photodegradation, the breakdown of compounds by light, can be a significant removal mechanism for chemicals in surface waters and on soil surfaces. For phenoxyacetic acids, this process is influenced by factors such as pH and the presence of photosensitizing agents. For instance, the photocatalytic degradation of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) has been demonstrated in the presence of titanium dioxide (TiO2), with the degradation rate increasing with higher pH. The primary mechanism involves the generation of highly reactive hydroxyl radicals (•OH) which initiate the breakdown of the parent molecule. While specific studies on 4-Ethoxyphenoxyacetic acid are lacking, it is plausible that it would undergo similar hydroxyl radical-induced degradation of its aromatic ring and cleavage of the ether linkage under suitable light conditions.

Microbial degradation is a key process in the breakdown of many organic compounds in soil and water. The ability of microbial communities to metabolize phenoxyacetic acids is well-documented for herbicides like 2,4-D and MCPA. The initial and rate-limiting step in the bacterial degradation of these compounds is typically the cleavage of the ether bond, a reaction catalyzed by specific enzymes such as α-ketoglutarate-dependent dioxygenases. This is followed by hydroxylation of the resulting phenol (B47542) and subsequent ring cleavage.

For example, the degradation of 4-chlorophenoxyacetate by a Pseudomonas species involves its conversion to 4-chloro-2-hydroxyphenoxyacetate, then to 4-chlorocatechol, which undergoes ring cleavage. Given the structural similarities, it is anticipated that this compound would be susceptible to microbial degradation through similar pathways, initiated by the cleavage of the ether linkage to form 4-ethoxyphenol (B1293792), which would then be further metabolized. The rate and extent of this biotransformation would depend on the presence of adapted microbial populations and favorable environmental conditions such as temperature, pH, and nutrient availability.

Mobility and Persistence in Soil and Water Systems

The movement and longevity of a chemical in the environment are critical factors in determining its potential for exposure and impact.

Mobility: The mobility of phenoxyacetic acids in soil is largely influenced by soil properties, particularly organic matter content and pH. As weak acids, their ionic state is pH-dependent. In soils with higher pH, these compounds exist predominantly in their anionic (negatively charged) form, which is more water-soluble and less likely to adsorb to negatively charged soil particles, thus increasing their mobility and potential to leach into groundwater. Conversely, in more acidic soils, they are more likely to be in their non-ionized form, which has a greater affinity for soil organic matter, reducing their mobility. Research on 2,4-D has shown that soil organic matter and iron oxides are key sorbents for phenoxy herbicides.

Persistence: The persistence of phenoxyacetic acids in the environment is generally considered to be low to moderate. Their half-lives in soil and water are typically in the range of days to weeks, primarily due to microbial degradation. For example, the half-life of 2,4-D in soil can range from a few days to several weeks, depending on conditions conducive to microbial activity. In aquatic environments, both photodegradation and microbial degradation contribute to their dissipation. The persistence of this compound is expected to follow a similar pattern, being influenced by the same environmental factors that govern the breakdown of other phenoxyacetic acids.

Ecotoxicity to Non-Target Organisms

The potential for a chemical to cause harm to organisms that are not the intended target is a key aspect of its environmental risk assessment.

The toxicity of phenoxyacetic acids to aquatic organisms varies depending on the specific compound and the organism being tested. Generally, the ester formulations of these herbicides are more toxic to fish and aquatic invertebrates than the acid or salt forms.

Data on the aquatic toxicity of compounds structurally similar to this compound provide an indication of the potential effects. For example, studies on 4-hydroxybenzoic acid, a related compound, have shown relatively low toxicity to aquatic organisms, with EC50 and LC50 values for algae, daphnids, and fish being above 32 mg/L. The following table summarizes acute toxicity data for 4-hydroxybenzoic acid, which can serve as a surrogate for estimating the potential toxicity of this compound to aquatic life.

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration |

| Selenastrum capricornutum (Alga) | 72-h EC50 | 68.5 | 72 hours |

| Selenastrum capricornutum (Alga) | 72-h NOEC | 32.0 | 72 hours |

| Daphnia magna (Daphnid) | 48-h EC50 | >100 | 48 hours |

| Oryzias latipes (Fish) | 96-h LC50 | 92.8 | 96 hours |

EC50: The concentration of a substance that causes a specified effect in 50% of the test population. NOEC: No Observed Effect Concentration. LC50: The concentration of a substance that is lethal to 50% of the test population.

It is crucial to conduct specific ecotoxicity studies on this compound to accurately determine its effects on aquatic organisms.

Impact on Terrestrial Ecosystems

Detailed ecotoxicological data specifically for this compound in terrestrial ecosystems is limited in publicly available scientific literature. However, by examining the behavior of structurally similar phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), it is possible to infer potential impacts. Phenoxyacetic acids are known as synthetic auxin herbicides, which can cause uncontrolled growth and eventual death in targeted broadleaf plants. nih.gov

The impact of such herbicides on the terrestrial environment is influenced by soil composition. For instance, the presence of organic matter can significantly increase the sorption of phenoxyacetic acids in soil, which may affect their bioavailability and mobility. scielo.br Studies on 2,4-D have shown that its application at concentrations above 1 mg g⁻¹ could be harmful to the environment, as desorption from the soil increases rapidly above this threshold. scielo.br

The effects on non-target organisms are a key aspect of the environmental impact. Research on 2,4-D indicates that it can lead to diminished growth rates, reproductive issues, and other adverse effects in various non-target species. researchgate.net The toxicity of these compounds can manifest as oxidative stress, morphological changes, and disruptions in energy metabolism. researchgate.net The primary transformation products of phenoxyacetic acid herbicides, such as chlorophenols, can sometimes be more toxic and persistent in the environment than the parent compounds, posing a continued risk to terrestrial organisms. nih.gov

Environmental Monitoring and Surveillance

Environmental monitoring and surveillance for phenoxyacetic acid herbicides are crucial for assessing their prevalence and potential ecological impact. While specific monitoring programs for this compound are not widely documented, the analytical methods developed for other compounds in this class are applicable. These methods are designed to detect and quantify residues in various environmental matrices, including soil and water. researchgate.netepa.gov

The primary analytical techniques for phenoxyacetic acids involve chromatography. Gas chromatography (GC) with an electron capture detector (ECD) is a highly sensitive method, though it often requires a derivatization step to convert the non-volatile acid into a more volatile ester before analysis. scielo.brresearchgate.net High-performance liquid chromatography (HPLC), often coupled with UV detection, offers a simpler alternative that does not require derivatization. researchgate.net For greater specificity and lower detection limits, tandem mass spectrometry (MS/MS) coupled with either GC or HPLC (HPLC-MS/MS) is increasingly employed. rjsocmed.com This is particularly useful for complex matrices like soil, where it can achieve quantification limits in the low µg/kg range. rjsocmed.com

Sample preparation is a critical step and typically involves extraction from the soil matrix. This can be achieved using a sodium hydroxide (B78521) solution, followed by acidification. rjsocmed.com Solid-phase extraction (SPE) is a common cleanup technique used to remove interfering substances from the extract before instrumental analysis. nih.govrjsocmed.com

The table below summarizes common analytical methods used for the surveillance of phenoxyacetic acid herbicides.

| Analytical Method | Detector | Sample Matrix | Key Features | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Soil, Water | High sensitivity; requires derivatization of the analyte. | scielo.brresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Water | Simpler than GC as it does not require derivatization. | researchgate.net |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Triple Quadrupole Mass Spectrometer | Soil, Water | High sensitivity and selectivity; allows for low quantification limits. | rjsocmed.com |

Environmental Risk Assessment Methodologies

The ERA process, as guided by regulatory bodies like the U.S. Environmental Protection Agency (EPA), involves several key steps: blm.govepa.gov

Problem Formulation : This initial phase involves gathering information on the chemical's properties, its intended use patterns, and identifying the potential ecological receptors (e.g., plants, animals, microorganisms) that might be exposed. The goal is to establish the scope and objectives of the risk assessment. blm.gov

Exposure Assessment : This step estimates the predicted environmental concentrations (PECs) in various environmental compartments such as soil, water, and air. Computer models are often used for these estimations. For example, models like AgDRIFT® can be used to estimate off-site transport due to spray drift, while the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) model can predict transport in surface runoff and to groundwater. blm.gov

Effects Assessment (Hazard Identification) : This involves evaluating the ecotoxicological data to determine the concentrations at which the herbicide may cause adverse effects in non-target organisms. This includes reviewing acute and chronic toxicity studies for a range of terrestrial and aquatic species. researchgate.netblm.gov

Risk Characterization : In the final step, the exposure and effects data are integrated to estimate the likelihood of adverse ecological effects. This is often done by calculating a Risk Quotient (RQ), which is the ratio of the PEC to a relevant ecotoxicological endpoint (e.g., LC50, NOEC). An RQ value greater than one typically indicates a potential risk, which may trigger the need for further investigation or risk mitigation measures.

The table below outlines the core components of an environmental risk assessment for a phenoxyacetic acid herbicide.

| Assessment Component | Description | Examples of Data/Models Used | Reference |

|---|---|---|---|

| Problem Formulation | Defining the scope, objectives, and ecological receptors for the assessment. | Chemical properties, use patterns, and identification of sensitive species. | blm.gov |

| Exposure Assessment | Estimating environmental concentrations of the herbicide. | Application rates, environmental fate data, and models like AgDRIFT® and GLEAMS. | blm.gov |

| Effects Assessment | Determining the concentrations at which adverse effects occur in non-target organisms. | Acute and chronic toxicity data (e.g., LC50, EC50, NOEC) for various species. | researchgate.netblm.gov |

| Risk Characterization | Integrating exposure and effects data to evaluate ecological risk. | Calculation of Risk Quotients (RQ = PEC / Ecotoxicity Endpoint). | blm.gov |

Medicinal Chemistry and Pharmacological Potential

Lead Compound Identification and Optimization